molecular formula C15H15N5O2 B11835997 Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- CAS No. 160616-03-5

Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-

Cat. No.: B11835997
CAS No.: 160616-03-5
M. Wt: 297.31 g/mol
InChI Key: DZTLHJVINSWGSG-SNVBAGLBSA-N
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Description

Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a purine ring system, which is further substituted with a hydroxypropyl group. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzamides often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation has been shown to enhance the efficiency and yield of these reactions .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxypropyl group to a carbonyl group.

    Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxy group.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group results in the formation of a ketone, while reduction can regenerate the hydroxy group.

Scientific Research Applications

Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, which can lead to its therapeutic effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and enhancing antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Moclobemide
  • Metoclopramide

Uniqueness

What sets benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- apart from other benzamides is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxypropyl group and purine ring system contribute to its specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

160616-03-5

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

N-[9-[(2R)-2-hydroxypropyl]purin-6-yl]benzamide

InChI

InChI=1S/C15H15N5O2/c1-10(21)7-20-9-18-12-13(16-8-17-14(12)20)19-15(22)11-5-3-2-4-6-11/h2-6,8-10,21H,7H2,1H3,(H,16,17,19,22)/t10-/m1/s1

InChI Key

DZTLHJVINSWGSG-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)O

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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